molecular formula C10H13NO B2821775 3-(2-Methyloxetan-2-yl)aniline CAS No. 2408958-46-1

3-(2-Methyloxetan-2-yl)aniline

Cat. No.: B2821775
CAS No.: 2408958-46-1
M. Wt: 163.22
InChI Key: NZOWJFRDEQHJPE-UHFFFAOYSA-N
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Description

3-(2-Methyloxetan-2-yl)aniline is an organic compound that features an aniline moiety substituted with a 2-methyloxetane group. This compound is of interest due to its unique structural properties, which combine the reactivity of aniline with the stability and ring strain of the oxetane ring. It is used in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyloxetan-2-yl)aniline typically involves the reaction of 2-methyloxetane with aniline under specific conditions. One common method includes:

    Nucleophilic Substitution: Aniline reacts with 2-methyloxetane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a precursor compound, such as 3-(2-nitrooxetan-2-yl)aniline, using a palladium catalyst on carbon in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxetan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the aniline derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: this compound from nitro precursors.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Methyloxetan-2-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyloxetan-2-yl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: The aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

    Pathways Involved: The compound may affect oxidative stress pathways, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methyloxetan-2-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.

    3-(2-Methyloxetan-2-yl)benzoic acid: Contains a carboxyl group instead of an amino group.

    2-Methyloxetane: Lacks the aniline moiety, simpler structure.

Uniqueness

3-(2-Methyloxetan-2-yl)aniline is unique due to its combination of aniline and oxetane functionalities, which confer distinct reactivity and stability. This makes it a valuable compound for synthesizing novel materials and exploring new chemical reactions.

Properties

IUPAC Name

3-(2-methyloxetan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOWJFRDEQHJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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